Methyl 2-morpholin-4-ylbenzoate

Lipophilicity Medicinal Chemistry ADME

Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) is the definitive ortho-substituted morpholinobenzoate ester (MW 221.25, LogP ≈1.37) for medicinal chemistry programs targeting PC-PLC. Its regiospecific ortho-morpholine geometry is pharmacologically essential—meta or para isomers lack target engagement. The methyl ester's moderate lipophilicity offers a superior ADME starting point vs. the ethyl analog (LogP 1.76). Procure this ≥98% pure scaffold to ensure SAR fidelity in anticancer lead optimization and C–H functionalization workflows. Standard R&D quantities in stock; bulk available.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 1507004-95-6; 223560-37-0
Cat. No. B2531248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-morpholin-4-ylbenzoate
CAS1507004-95-6; 223560-37-0
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1N2CCOCC2
InChIInChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-5-11(10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3
InChIKeyVEWHGJCMQIPDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) – A Key Morpholinobenzoate Building Block for Medicinal Chemistry and SAR Exploration


Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0), also known as methyl 2-morpholinobenzoate, is an ortho-substituted morpholinobenzoate ester with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly as a precursor to the 2-morpholinobenzoic acid class of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors [1]. The ortho-substitution pattern of the morpholine ring on the benzoate core is critical for its distinct pharmacological and physicochemical profile, differentiating it from its meta- and para-regioisomers and other ester analogs [2].

Why Methyl 2-morpholin-4-ylbenzoate Cannot Be Simply Replaced by Other Morpholinobenzoates or Ester Analogs


Generic substitution among morpholinobenzoate derivatives is not scientifically justified due to the profound impact of both ester group identity and regioisomerism on critical drug-like properties and biological target engagement. The ortho-substitution pattern of the morpholine ring in Methyl 2-morpholin-4-ylbenzoate is a key structural determinant for the activity of the resulting 2-morpholinobenzoic acid PC-PLC inhibitors, a finding supported by extensive structure-activity relationship (SAR) studies [1]. Furthermore, the methyl ester confers a distinct lipophilicity profile (LogP ≈ 1.37) compared to the more lipophilic ethyl ester analog (LogP ≈ 1.76), which directly influences membrane permeability, solubility, and in vivo pharmacokinetics . Consequently, using a meta- or para-isomer, or even a different ester analog, would alter the physicochemical and pharmacological profile, rendering the compound unsuitable for applications where the specific properties of the ortho-methyl ester are required.

Quantitative Differentiation of Methyl 2-morpholin-4-ylbenzoate: A Comparative Analysis of Physicochemical and Biological Evidence


Physicochemical Differentiation: Reduced Lipophilicity of the Methyl Ester Compared to the Ethyl Ester Analog

The target compound, methyl 2-morpholin-4-ylbenzoate, exhibits a significantly lower calculated partition coefficient (LogP = 1.3748) compared to its closest ester analog, ethyl 2-morpholin-4-ylbenzoate (LogP = 1.7649) . This difference of 0.39 LogP units translates to a ~2.45-fold lower lipophilicity for the methyl ester, indicating it is substantially less hydrophobic .

Lipophilicity Medicinal Chemistry ADME

Class-Level Potency: 2-Morpholinobenzoic Acid Scaffold Exhibits Superior PC-PLC Inhibition Over the Literature Standard D609

While direct inhibitory data for the methyl ester itself is limited, the 2-morpholinobenzoic acid scaffold, for which this compound is a direct precursor and a key SAR probe, has been shown to be a highly potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). A lead compound from this class demonstrated an IC₅₀ of 3.69 ± 0.23 μM against PC-PLC, which is a >2-fold improvement in potency compared to the commonly used but flawed inhibitor D609 (IC₅₀ = 8.1 μM) [1].

Enzyme Inhibition Cancer Research PC-PLC

Regioisomeric Identity: The Ortho-Substitution is Critical for PC-PLC Inhibitory Activity

Extensive SAR studies on the 2-morpholinobenzoic acid scaffold have confirmed that the ortho-substitution of the morpholine ring is essential for potent PC-PLC inhibition. Modification of the central ring substitution pattern away from this ortho-arrangement significantly impacts activity [1]. While the meta- and para-isomers (e.g., methyl 3-morpholinobenzoate, LogP 1.3748; and methyl 4-morpholinobenzoate, LogP 1.5) share similar lipophilicity, they lack the specific spatial orientation required for optimal interaction with the PC-PLC enzyme active site [2].

Structure-Activity Relationship Medicinal Chemistry Regioisomerism

Synthetic Versatility: The Methyl Ester as a Superior Protecting Group for 2-Morpholinobenzoic Acid

Methyl 2-morpholin-4-ylbenzoate functions as a protected form of 2-morpholinobenzoic acid. The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH) to yield the corresponding free acid in good yield (e.g., 55.4% for the analogous ethyl ester) . This allows for the controlled, late-stage deprotection of the pharmacophore in a synthetic sequence. In contrast, the free acid is less stable and can undergo unwanted side reactions or chelation during multi-step syntheses [1].

Synthetic Chemistry Building Block Prodrug

Primary Research and Industrial Applications for Methyl 2-morpholin-4-ylbenzoate


Medicinal Chemistry: Synthesis of Novel PC-PLC Inhibitors for Oncology Research

Researchers focused on developing next-generation cancer therapeutics can utilize Methyl 2-morpholin-4-ylbenzoate as a key synthetic intermediate. As established by the class-level evidence, the 2-morpholinobenzoic acid scaffold exhibits superior potency against the cancer target PC-PLC compared to the standard inhibitor D609 (IC₅₀ 3.69 μM vs 8.1 μM) [1]. The methyl ester serves as a protected precursor, allowing for facile hydrolysis to the active acid pharmacophore after additional functionalization, thereby streamlining the synthesis of potent, stable, and drug-like PC-PLC inhibitors.

Chemical Biology: Structure-Activity Relationship (SAR) Studies on Morpholine-Containing Pharmacophores

In SAR campaigns aimed at optimizing the properties of morpholinobenzoate-derived compounds, the specific ortho-regioisomerism and ester identity are critical variables. Using Methyl 2-morpholin-4-ylbenzoate ensures the correct ortho-substitution pattern, which is essential for biological activity [1]. Furthermore, its lower lipophilicity (LogP 1.37) compared to the ethyl ester analog (LogP 1.76) makes it a more suitable starting point for optimizing ADME properties, allowing medicinal chemists to avoid excessive hydrophobicity early in lead optimization .

Synthetic Methodology Development: Palladium-Catalyzed C–H Functionalization and Cross-Coupling Reactions

Methyl 2-morpholin-4-ylbenzoate can serve as a substrate for exploring novel catalytic transformations. Its structure, featuring an ortho-directing group (the morpholine nitrogen) and an ester, is amenable to regioselective C–H functionalization. This compound can be used to benchmark new palladium-catalyzed methodologies for the synthesis of more complex anthranilate derivatives, as demonstrated in related work on the one-pot synthesis of anthranilates .

Pharmaceutical Development: Prodrug Design and Formulation Studies

For drug development programs where the active pharmaceutical ingredient is a 2-morpholinobenzoic acid derivative, Methyl 2-morpholin-4-ylbenzoate can be investigated as a potential prodrug. The methyl ester may confer improved oral bioavailability due to its moderate lipophilicity and its ability to be cleaved by esterases in vivo to release the active carboxylic acid. Its well-defined physicochemical properties (e.g., LogP 1.37, MW 221.25) provide a clear baseline for formulation and pharmacokinetic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-morpholin-4-ylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.